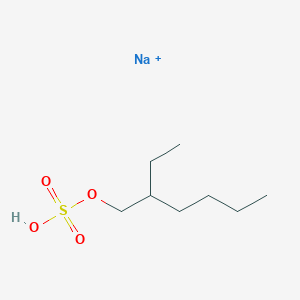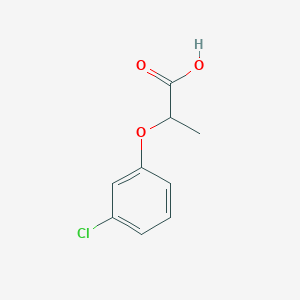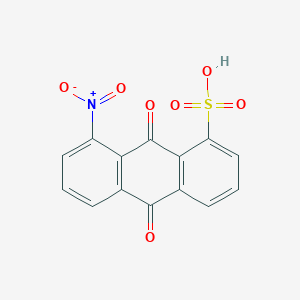
1-Propanol, 3-(3-methoxypropoxy)-
Übersicht
Beschreibung
The compound "1-Propanol, 3-(3-methoxypropoxy)-" is a chemical of interest in various fields of research, particularly in atmospheric chemistry and synthesis methodologies. It is a type of hydroxy ether that has been studied for its reactivity with atmospheric radicals and its potential implications for air quality and climate change . Additionally, its synthesis and the properties of related compounds have been explored in the context of catalysis and material science .
Synthesis Analysis
The synthesis of "1-Propanol, 3-(3-methoxypropoxy)-" and related compounds involves several methods. For instance, 3-methoxy-1-propanol can be synthesized through potassium propoxide from 1,3-propanediol, as demonstrated in the study of its dynamics in aqueous solutions . Similarly, the synthesis of 1-methoxy-2-propanol has been achieved using methanol and 1,2-epoxypropane with triethylamine as a catalyst, showing high conversion rates and selectivity . Moreover, the synthesis of related compounds like 1,3-bis[3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane has been reported, with the optimization of reaction conditions such as temperature, time, and catalyst type . These studies highlight the versatility of synthetic approaches for producing methoxypropoxy propanols and their derivatives.
Molecular Structure Analysis
The molecular structure of "1-Propanol, 3-(3-methoxypropoxy)-" and its analogs is crucial for understanding their reactivity and physical properties. For example, the enzymatic resolution of butanoic esters of various ethers of 3-methoxy-1,2-propanediol has been studied, revealing insights into the stereochemistry and enantioselectivity of these compounds . Additionally, the structure-reactivity relationship (SAR) method has been used to compare kinetic results and discuss reactivity trends of these compounds in atmospheric reactions .
Chemical Reactions Analysis
The chemical reactivity of "1-Propanol, 3-(3-methoxypropoxy)-" has been extensively studied in the context of atmospheric degradation. The compound undergoes reactions with OH radicals and Cl atoms, leading to the formation of products such as 3-methoxypropanal, methyl formate, and glycolaldehyde . These reactions are important for understanding the atmospheric implications of the compound, including its potential to contribute to air pollution and climate change. The reaction mechanisms often involve the attack by oxidants at specific positions in the molecule, followed by subsequent radical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Propanol, 3-(3-methoxypropoxy)-" are influenced by its molecular structure and the nature of its functional groups. Ultrasonic absorption measurements in aqueous solutions of 3-methoxy-1-propanol have provided insights into its dynamic behavior and interactions with solvent molecules . Furthermore, the acid-base properties of catalysts used in the synthesis of related compounds, such as 1-methoxy-2-propanol, have been characterized to understand their influence on catalytic activity and selectivity . These properties are essential for the practical application of these compounds in various industrial processes.
Wissenschaftliche Forschungsanwendungen
Ultrasonic Studies in Aqueous Solutions
Ultrasonic absorption, velocity, and density measurements have been conducted in aqueous solutions of 3-(3-methoxypropoxy)propanol, revealing a single ultrasonic relaxational phenomenon attributed to solute-solvent interactions. The methoxyl group in the alcohol molecule acts as a water structure breaker, while the propoxyl group promotes water structure. These findings enhance our understanding of solute-solvent dynamics and could inform the development of novel solvents and solutions for industrial and research applications (Nishikawa et al., 1990).
Catalytic Synthesis
Research on the catalytic addition of methanol to allyl alcohol has shown that 3-(3-methoxypropoxy)propanol can be selectively formed using metal oxides such as MgO, ZrO2, and Al2O3. This process highlights the compound's potential role in catalytic synthesis, providing pathways for producing various chemicals and intermediates used in pharmaceuticals, polymers, and other industrial applications (Yamakawa et al., 2001).
Safety Evaluation in Food Contact Materials
The substance 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], which is structurally related to 3-(3-methoxypropoxy)propanol, has been evaluated for its safety in food contact materials. The evaluation concluded no safety concern for the consumer under specified conditions, highlighting the importance of understanding the safety profiles of chemical compounds used in consumer goods (Andon et al., 2011).
Atmospheric Degradation Studies
Studies on the atmospheric degradation of related compounds, such as 3-ethoxy-1-propanol, provide insight into the environmental impact and atmospheric behavior of 3-(3-methoxypropoxy)propanol. Understanding the reactivity with atmospheric radicals and the resulting degradation products is crucial for assessing the environmental footprint of chemical substances (Aranda et al., 2021).
Eigenschaften
IUPAC Name |
3-(3-methoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-9-5-3-7-10-6-2-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHUFWKIQLBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074809 | |
| Record name | 1-Propanol, 3-(3-methoxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(3-methoxypropoxy)- | |
CAS RN |
112-28-7, 101750-15-6 | |
| Record name | 3-(3-Methoxypropoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxypropoxy)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanol, methoxypropoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101750156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(3-methoxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methoxypropoxy)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



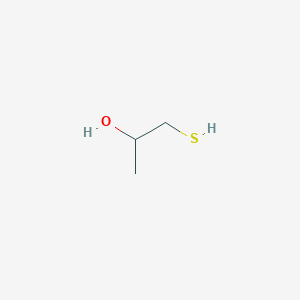
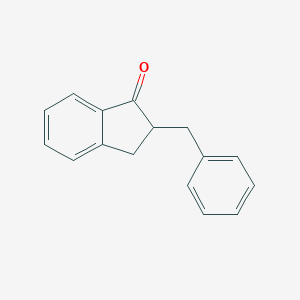
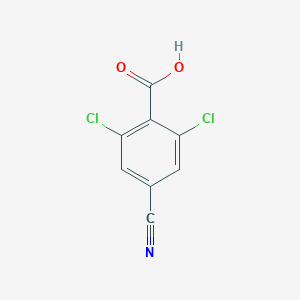
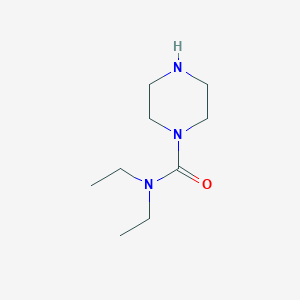

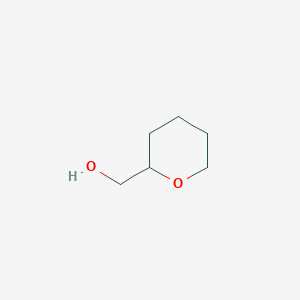

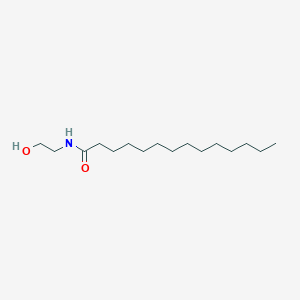
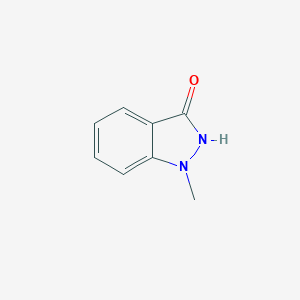

![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)
